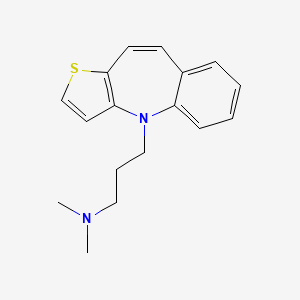

Tienopramine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La tiénopramine est un antidépresseur tricyclique qui n'a jamais été commercialisé. Il s'agit d'un dérivé de la benzazépine et d'un analogue de l'imipramine, où l'un des cycles benzéniques a été remplacé par un cycle thiophène . Le composé a une formule moléculaire de C17H20N2S et une masse molaire de 284,42 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la tiénopramine implique la formation de la structure centrale de la benzazépine, suivie de l'introduction du cycle thiophène. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de la benzazépine : Cette étape implique la cyclisation d'un précurseur approprié pour former le système cyclique de la benzazépine.

Introduction du cycle thiophène : Le cycle thiophène est introduit par une série de réactions, notamment des réactions d'halogénation et de substitution ultérieures.

Modifications finales :

Méthodes de production industrielle

Les méthodes de production industrielle de la tiénopramine impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait l'utilisation de réacteurs automatisés, un contrôle précis des paramètres de réaction et des techniques de purification telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

La tiénopramine subit diverses réactions chimiques, notamment :

Oxydation : La tiénopramine peut être oxydée pour former les sulfoxydes et sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir la tiénopramine en ses formes réduites, affectant le cycle thiophène.

Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire sur le cycle thiophène et le noyau de la benzazépine.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions incluent les sulfoxydes, les sulfones et divers dérivés substitués de la tiénopramine .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les antidépresseurs tricycliques et leurs analogues.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses applications thérapeutiques potentielles.

Médecine : Exploré pour ses propriétés antidépressives et son utilisation potentielle dans le traitement des troubles de l'humeur.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et intermédiaires chimiques.

Mécanisme d'action

La tiénopramine exerce ses effets en inhibant la recapture des neurotransmetteurs tels que la norépinéphrine et la sérotonine. Cela conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant ainsi leurs effets. Le composé se lie au transporteur de la sérotonine dépendant du sodium et au transporteur de la norépinéphrine dépendant du sodium, réduisant la recapture de ces neurotransmetteurs par les neurones .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to the benzoazepine structure, which includes Tienopramine. For instance, a study reported that derivatives from marine fungi exhibited significant inhibition of nitric oxide production and pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests that this compound or its analogs could be explored further for their anti-inflammatory effects.

Cancer Treatment

This compound has been investigated in the context of cancer therapies. A patent outlines its use in combination with anti-EGFR agents for treating non-small cell lung cancer (NSCLC). The combination aims to enhance the efficacy of existing treatments by targeting tumor suppressor genes like KLF6 and FOXO1, which are crucial in regulating cellular responses to anti-cancer therapies . This application underscores the compound's potential beyond psychiatric disorders.

Neuroprotective Effects

Some research suggests that TCAs, including this compound, may exhibit neuroprotective properties. This could be beneficial in neurodegenerative diseases where inflammation plays a significant role. The modulation of neurotransmitter systems may also contribute to neuroprotection, warranting further investigation into this compound’s mechanisms in this area.

Case Study: Monitoring TCA Levels

A case report involving patients treated with TCAs noted instances where excessive blood levels of nortriptyline and imipramine led to treatment resistance. Adjustments in dosing resulted in significant improvements . While this compound was not directly involved, this highlights the importance of therapeutic monitoring in TCA treatments, suggesting similar protocols could be beneficial if this compound were utilized clinically.

Clinical Implications

Given its structural similarities to other TCAs and emerging data on its pharmacological effects, this compound presents a compelling candidate for further research. Its potential applications range from treating mood disorders to addressing inflammatory conditions and enhancing cancer therapies.

Comparative Analysis of this compound's Applications

| Application Area | Mechanism of Action | Current Research Status |

|---|---|---|

| Antidepressant Activity | Inhibition of norepinephrine and serotonin reuptake | Limited clinical data available |

| Anti-inflammatory Properties | Inhibition of NO production and cytokines (TNF-α, IL-6) | Promising preclinical findings |

| Cancer Treatment | Synergistic effects with anti-EGFR agents | Patent filed; ongoing research |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Needs further investigation |

Mécanisme D'action

Tienopramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparaison Avec Des Composés Similaires

La tiénopramine est similaire aux autres antidépresseurs tricycliques tels que l'imipramine, la clomipramine et la trimipramine. Elle est unique en raison de la présence du cycle thiophène au lieu de l'un des cycles benzéniques présents dans l'imipramine . Cette différence structurelle peut contribuer aux variations de ses propriétés pharmacologiques et de ses effets.

Liste des composés similaires

- Imipramine

- Clomipramine

- Trimipramine

- Amitriptyline

- Nortriptyline

Activité Biologique

Tienopramine is a compound of interest primarily in the field of pharmacology, particularly due to its potential therapeutic applications. It is a tricyclic antidepressant (TCA) that has been studied for its efficacy in treating various mood disorders and its mechanisms of action at the molecular level. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound is characterized by a tricyclic structure that allows it to interact with multiple neurotransmitter systems. Its primary mechanism involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), which enhances their availability in the synaptic cleft and contributes to its antidepressant effects. The compound has been shown to have a Ki value for serotonin transporters ranging from 1.3 to 20 nM, indicating potent inhibition .

Table 1: Key Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Chemical Class | Tricyclic Antidepressant |

| 5-HT Transporter Ki | 1.3 - 20 nM |

| NE Transporter Ki | 20 - 142 nM |

| Half-life | Approximately 12 hours |

| Metabolism | Hepatic via CYP450 enzymes |

Antidepressant Effects

Clinical studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD). In a controlled trial involving patients with MDD, this compound significantly improved depressive symptoms compared to placebo, as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS) .

Case Study: Efficacy in Treatment-Resistant Depression

A notable case involved a patient with treatment-resistant depression who had not responded to SSRIs or other TCAs. After initiating treatment with this compound, the patient exhibited marked improvement in mood and functionality within four weeks, highlighting its potential as an alternative treatment option .

Anti-inflammatory Properties

Recent research has also indicated that this compound may possess anti-inflammatory properties, which could contribute to its therapeutic effects. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a dual mechanism of action that extends beyond neurotransmitter reuptake inhibition .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its therapeutic window and potential side effects. The drug is primarily metabolized in the liver, with a significant portion undergoing first-pass metabolism. Its metabolites have been shown to retain some pharmacological activity, contributing to the overall effect observed in patients.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 2-4 hours post-dose |

| Bioavailability | ~50% |

| Elimination Route | Renal |

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects typical of TCAs, including dry mouth, sedation, and weight gain. Monitoring is essential for patients with pre-existing conditions such as cardiovascular disease due to potential orthostatic hypotension associated with TCA use.

Propriétés

Numéro CAS |

37967-98-9 |

|---|---|

Formule moléculaire |

C17H20N2S |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine |

InChI |

InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3 |

Clé InChI |

JFAOODCMLJZILM-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

SMILES canonique |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

Key on ui other cas no. |

37967-98-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.